Product packaging for 3-Bromo-2,6-difluorobenzamide(Cat. No.:CAS No. 1541810-83-6)

3-Bromo-2,6-difluorobenzamide

Cat. No.: B3034299
CAS No.: 1541810-83-6
M. Wt: 236.01 g/mol
InChI Key: PVFJNNAFSDYDSB-UHFFFAOYSA-N
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Description

Contextual Significance in Synthetic Design

The strategic placement of three distinct functional groups—a bromo substituent, two fluoro substituents, and a primary amide—on the benzene (B151609) ring gives 3-Bromo-2,6-difluorobenzamide a high degree of versatility in molecular architecture. The bromine atom serves as a versatile handle for various cross-coupling reactions, allowing for the introduction of a wide array of substituents. The fluorine atoms can influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical considerations in medicinal chemistry. The amide group provides a site for further functionalization or can participate in hydrogen bonding interactions, crucial for molecular recognition in biological systems.

The 2,6-difluoro substitution pattern is particularly noteworthy. These fluorine atoms can induce a non-planar conformation in the benzamide (B126) moiety, which can be advantageous for binding to protein targets. This conformational control, combined with the electronic effects of fluorine, underscores the significance of the 2,6-difluorobenzamide (B103285) motif in the design of bioactive molecules. nih.gov

Scope of Academic Inquiry and Research Directions

Academic research on this compound and its derivatives spans several key areas. A primary focus is its utilization as a key intermediate in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications. For instance, it has been used as a starting material for the synthesis of novel benzoylurea (B1208200) derivatives with potential antifungal and antibacterial activities. mdpi.com

Furthermore, studies have explored the incorporation of the this compound core into various heterocyclic structures. The bromine atom facilitates the construction of these complex scaffolds through reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

Another significant research direction involves the investigation of the structure-activity relationships (SAR) of compounds derived from this compound. By systematically modifying the substituents on the aromatic ring, researchers aim to understand how these changes impact biological activity. This includes the design and synthesis of derivatives as potential inhibitors of bacterial cell division protein FtsZ. nih.gov The insights gained from these studies are instrumental in the rational design of new therapeutic agents.

While detailed spectroscopic and crystallographic data for this compound itself is not extensively published in readily available literature, related structures have been characterized, providing insights into the expected physical and chemical properties. For example, the crystal structure of related N-substituted 2,6-difluorobenzamide derivatives has been determined, revealing details about their molecular geometry and intermolecular interactions. researchgate.net

Physicochemical Properties

Below is a table summarizing some of the key physicochemical properties of this compound and a related compound, 3-Bromo-2,6-difluorobenzonitrile, which can be a precursor in its synthesis. ambeed.comchemicalbook.com

PropertyValue
IUPAC Name This compound
Molecular Formula C₇H₄BrF₂NO
Molecular Weight 236.02 g/mol
CAS Number 1541810-83-6 ambeed.com

Note: Experimental data such as melting point, boiling point, and detailed spectroscopic information for this compound are not consistently available across public databases. The data presented is based on available information and may be supplemented by data from closely related compounds.

Synthesis and Reactivity

The synthesis of this compound can be approached through several routes. A common method involves the hydrolysis of the corresponding nitrile, 3-bromo-2,6-difluorobenzonitrile. ambeed.com The nitrile itself can be prepared from 2,6-difluorobenzonitrile (B137791) via bromination. chemicalbook.com

The reactivity of this compound is largely dictated by its functional groups. The bromine atom is susceptible to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The amide functionality can undergo hydrolysis, reduction, or N-alkylation/arylation to generate a diverse range of derivatives. The fluorine atoms are generally unreactive under standard synthetic conditions but play a crucial role in modulating the reactivity of the aromatic ring and the properties of the final products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrF2NO B3034299 3-Bromo-2,6-difluorobenzamide CAS No. 1541810-83-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2,6-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2NO/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2H,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFJNNAFSDYDSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C(=O)N)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Bromo 2,6 Difluorobenzamide and Its Precursors

Strategic Starting Materials and Key Intermediates

The successful synthesis of 3-bromo-2,6-difluorobenzamide is contingent on the availability and efficient preparation of key precursors. These foundational molecules provide the necessary structural framework upon which the final product is assembled.

Benzamide (B126) and Benzonitrile (B105546) Precursors

Benzamide and benzonitrile derivatives are fundamental starting points in many synthetic routes. 2,6-Difluorobenzonitrile (B137791), for instance, serves as a direct precursor to 2,6-difluorobenzamide (B103285). chemicalbook.com The hydrolysis of 2,6-difluorobenzonitrile is a common method to produce 2,6-difluorobenzamide. chemicalbook.comgoogle.com This transformation can be achieved using various methods, including acid-catalyzed hydrolysis with sulfuric acid or base-catalyzed hydrolysis with sodium hydroxide (B78521) and hydrogen peroxide. google.comprepchem.com

The synthesis of 2,6-difluorobenzonitrile itself can be accomplished by treating 2,6-dichlorobenzonitrile (B3417380) with potassium fluoride (B91410) in a suitable solvent like sulfolane. chemicalbook.com Another approach involves the use of phase-transfer catalysts to facilitate the fluorination of chlorinated aromatic hydrocarbons. google.com

The direct bromination of 2,6-difluorobenzonitrile can yield 3-bromo-2,6-difluorobenzonitrile. ambeed.comchemicalbook.com This intermediate can then be hydrolyzed to the desired this compound.

Table 1: Key Benzamide and Benzonitrile Precursors
Compound NameCAS NumberMolecular FormulaKey Synthetic Application
2,6-Difluorobenzamide18063-03-1C7H5F2NOPrecursor for bromination
2,6-Difluorobenzonitrile1897-52-5C7H3F2NPrecursor to 2,6-difluorobenzamide
3-Bromo-2,6-difluorobenzonitrile1250444-23-5C7H2BrF2NPrecursor to this compound
4-Bromo-2,6-difluorobenzamide840481-49-4C7H4BrF2NOIsomeric impurity or related compound

Halogenated Benzoic Acid and Phenol (B47542) Derivatives

Halogenated benzoic acids are another critical class of starting materials. 3-Bromo-2,6-difluorobenzoic acid is a direct precursor that can be converted to the target amide. synquestlabs.com The synthesis of this acid can start from 1-bromo-2,4-difluorobenzene, which undergoes lithiation and subsequent carboxylation with carbon dioxide.

Other related halogenated benzoic acids, such as 2,6-difluorobenzoic acid, can also serve as starting points. chemicalbook.com This acid can be brominated and chlorinated to produce derivatives like 3-bromo-5-chloro-2,6-difluorobenzoic acid, highlighting the versatility of halogenation reactions in building complex aromatic structures.

Table 2: Halogenated Benzoic Acid Precursors
Compound NameCAS NumberMolecular FormulaKey Synthetic Application
3-Bromo-2,6-difluorobenzoic acid28314-81-0C7H3BrF2O2Direct precursor for amidation
2,6-Difluorobenzoic acid385-00-2C7H4F2O2Starting material for halogenation
1-Bromo-2,4-difluorobenzene367-27-1C6H3BrF2Precursor for 3-bromo-2,6-difluorobenzoic acid synthesis
4-Bromo-2,6-difluorobenzoic acidNot AvailableC7H3BrF2O2Isomeric impurity or related compound

Core Synthetic Routes to this compound

The construction of the final this compound molecule is achieved through specific chemical reactions that introduce the necessary functional groups onto the aromatic ring.

Amidation Reactions of Corresponding Acids

A primary and straightforward method for synthesizing this compound is the amidation of 3-bromo-2,6-difluorobenzoic acid. This reaction involves the conversion of the carboxylic acid group into an amide. A common approach is to first activate the carboxylic acid by converting it into an acyl chloride using a chlorinating agent like thionyl chloride (SOCl2) or oxalyl chloride. vulcanchem.comambeed.com The resulting acyl chloride is then reacted with an ammonia (B1221849) source, such as aqueous ammonia, to form the amide. ambeed.com

Alternatively, direct coupling methods using reagents like HATU or EDCI can be employed to facilitate the amide bond formation between the carboxylic acid and an amine source in a polar aprotic solvent. vulcanchem.com The Mitsunobu reaction also presents a pathway for the synthesis of benzamides from benzoic acids and amines, although it proceeds through a non-classical mechanism. nih.gov

Selective Bromination Strategies

Selective bromination is a key strategy when the starting material is a difluorinated precursor, such as 2,6-difluorobenzamide or 2,6-difluorobenzonitrile. The challenge lies in introducing a bromine atom at the desired position on the aromatic ring without affecting other functional groups.

The direct bromination of 2,6-difluorobenzonitrile can be achieved using reagents like potassium bromate (B103136) in sulfuric acid. ambeed.com Similarly, the bromination of 2,6-difluorotoluene (B1296929) can be accomplished using hydrobromic acid and hydrogen peroxide under light conditions, which provides a high degree of selectivity for monobromination. google.com The resulting bromo-intermediate can then be further transformed into the target benzamide. The Hell-Volhard-Zelinsky reaction is another classic method for the α-bromination of carboxylic acids, which could be applied to a suitable precursor. asianpubs.org

Precursor Functional Group Transformations

The synthesis of this compound often involves a series of functional group transformations on precursor molecules. These transformations are essential for introducing the necessary atoms and functional groups in a controlled manner.

A key transformation is the hydrolysis of a nitrile group (-CN) to a primary amide (-CONH2). This is a fundamental step when starting from a benzonitrile precursor like 2,6-difluorobenzonitrile or 3-bromo-2,6-difluorobenzonitrile. chemicalbook.comgoogle.com This hydrolysis can be catalyzed by either acid or base. google.comprepchem.com For instance, reacting 2,6-difluorobenzonitrile with hydrogen peroxide in the presence of sodium hydroxide yields 2,6-difluorobenzamide. chemicalbook.comgoogle.com A catalyst-free method using near-critical water has also been developed, offering a greener alternative. google.com

Another important transformation is the conversion of a carboxylic acid to an amide, as detailed in the amidation section. Furthermore, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for modifying aromatic rings and can be used to introduce various functional groups. doi.org For example, the transformation of aryl halides into aromatic amides can be achieved through palladium-catalyzed aminocarbonylation. organic-chemistry.org These advanced methods allow for the late-stage modification of complex molecules with high functional group tolerance. doi.org

Demethylation Procedures

The synthesis of functionalized benzamides, including this compound, often involves the strategic use of protecting groups. The methoxy (B1213986) group is a common choice to protect a more reactive hydroxyl group on the benzene (B151609) ring during various synthetic transformations. The subsequent removal, or demethylation, of this group is a critical step to yield the desired hydroxylated intermediate, which can then be used in further reactions.

A key precursor for many complex 2,6-difluorobenzamide derivatives is 2,6-difluoro-3-hydroxybenzamide (B1390191). acs.orgnih.govmdpi.comgoogle.comgoogle.com This intermediate is typically prepared by the demethylation of the commercially available 2,6-difluoro-3-methoxybenzamide (B3025189). acs.orgnih.gov A common and effective reagent for this transformation is boron tribromide (BBr₃) in a solvent like dichloromethane. acs.orgnih.gov The reaction involves the dropwise addition of a BBr₃ solution to a suspension of the methoxybenzamide at room temperature, followed by a period of stirring to ensure the reaction goes to completion. acs.org

Another approach to demethylation involves the use of aluminum chloride (AlCl₃) at elevated temperatures. For instance, the demethylation of 2,6-difluoro-4-methoxybenzonitrile, a related precursor, can be achieved in a melt with aluminum chloride and sodium chloride at 180°C. google.com However, this method can present challenges on an industrial scale due to the production of volatile and hazardous methyl chloride. google.com

The table below summarizes representative demethylation reactions for precursors related to this compound.

Interactive Data Table: Demethylation of Benzamide & Benzonitrile Precursors

PrecursorReagent(s)SolventConditionsProductYieldCitation(s)
2,6-Difluoro-3-methoxybenzamideBoron tribromide (BBr₃)Dichloromethane (CH₂Cl₂)Room Temperature2,6-Difluoro-3-hydroxybenzamideNot specified acs.orgnih.gov
2,6-Difluoro-4-methoxybenzonitrileAluminum chloride (AlCl₃), Sodium chloride (NaCl)None (melt)180°C2,6-Difluoro-4-hydroxybenzonitrileNot specified google.com

Ozonolysis Routes to Benzamide Scaffolds

Ozonolysis is a powerful and versatile organic reaction where the carbon-carbon double bond of an alkene is cleaved by ozone (O₃). Depending on the work-up conditions, this cleavage can yield a variety of carbonyl-containing products, including aldehydes, ketones, or carboxylic acids. researchgate.netnih.gov This methodology can be adapted for the synthesis of benzamide scaffolds from suitably substituted styrene (B11656) derivatives. The mechanism involves an initial [3+2] cycloaddition of ozone to the alkene, forming an unstable primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide (ozonide). nih.govmsu.edu Subsequent processing of the ozonide yields the final products.

A direct precedent for this approach is the ozonolysis of 2,6-difluoro-β,β-dimethylstyrene, which has been shown to produce 2,6-difluorobenzamide. This suggests that this compound could be synthesized via the ozonolysis of a corresponding precursor, namely 3-bromo-2,6-difluoro-β,β-dimethylstyrene.

Modern ozonolysis can be performed in various setups, including traditional batch reactors and more advanced continuous flow systems. researchgate.netacs.org Flow reactors, such as micro-packed bed reactors, offer enhanced safety and efficiency, particularly for handling hazardous reagents like ozone, and allow for rapid and controlled reactions with short residence times. researchgate.netacs.org The oxidative cleavage of styrenes can be directed to form benzoic acid derivatives or, under different conditions, benzaldehydes. researchgate.netmdpi.com For the synthesis of a benzamide, the reaction can be designed to produce the corresponding benzoic acid, which is then converted to the amide, or potentially through other intermediates.

The table below outlines the ozonolysis reaction for a key benzamide scaffold.

Interactive Data Table: Ozonolysis for Benzamide Synthesis

PrecursorReagent(s)Key TransformationProductYieldCitation(s)
2,6-Difluoro-β,β-dimethylstyreneOzone (O₃)Alkene Cleavage2,6-DifluorobenzamideNot specified
StyreneOzone (O₃)Alkene CleavageBenzaldehyde~93% researchgate.net

Derivatization Chemistry and Reactivity of 3 Bromo 2,6 Difluorobenzamide

Functional Group Modifications at the Amide Moiety

The primary amide of 3-Bromo-2,6-difluorobenzamide can be subjected to various transformations, including N-acylation and conversion to other acid derivatives such as hydroxamic acids and hydrazides.

While specific examples detailing the N-acylation of this compound are not extensively documented, the reactivity of the closely related 2,6-difluorobenzamide (B103285) provides a clear precedent for such transformations. A common strategy involves the conversion of the primary amide into a more reactive intermediate, such as an isocyanate, which can then be trapped by a nucleophile. For instance, 2,6-difluorobenzamide can be treated with oxalyl chloride to generate 2,6-difluorobenzoyl isocyanate. This intermediate readily reacts with various amines to produce N-acylurea derivatives. mdpi.com This method highlights a viable pathway for the N-functionalization of the 3-bromo analogue.

Table 1: Representative N-Acylation of the 2,6-Difluorobenzamide Scaffold

Reactant 1 Reagent Intermediate Reactant 2 Product Ref

In other modifications, the amide nitrogen of the 2,6-difluorobenzamide core can be incorporated into heterocyclic systems. For example, N-((3-amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)carbamothioyl)-2,6-difluorobenzamide undergoes cyclization with α-bromoketones to yield complex thiazole (B1198619) hybrids, where the original amide nitrogen becomes part of the new heterocyclic ring. bohrium.com

The conversion of a primary amide to a hydroxamic acid or a hydrazide is a valuable transformation in medicinal chemistry. For the 2,6-difluorobenzamide scaffold, these derivatives are typically synthesized from the corresponding carboxylic acid or ester rather than by direct conversion from the amide. nih.gov This route first requires the hydrolysis of this compound to 3-bromo-2,6-difluorobenzoic acid. This hydrolysis can be achieved under various conditions, with related studies on 2,6-difluorobenzonitrile (B137791) showing its conversion to 2,6-difluorobenzamide and subsequent hydrolysis to 2,6-difluorobenzoic acid in high-temperature liquid water. researchgate.net

Once the carboxylic acid is obtained, it can be converted to the target derivatives.

Hydroxamic Acid Synthesis: The carboxylic acid can be coupled with hydroxylamine (B1172632) hydrochloride. A general method involves reacting the corresponding methyl ester with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide (B78521). nih.gov

Hydrazide Synthesis: The carboxylic acid can be coupled with a hydrazine (B178648) derivative, such as tert-butyl carbazate, using standard peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

Table 2: Synthesis of Hydroxamic Acid and Hydrazide Analogues from a 2,6-Difluorobenzoic Acid Intermediate

Starting Material Reagents Product Ref
Methyl 3-(hexyloxy)-2,6-difluorobenzoate 1. NaOH, H₂O 2. Hydroxylamine Hydrochloride 2,6-Difluoro-3-(hexyloxy)-N-hydroxybenzamide nih.gov

Acyl Group Substitutions

Carbon-Carbon and Carbon-Heteroatom Bond Formation Reactions

The carbon-bromine bond in this compound is a key site for derivatization, enabling the introduction of diverse substituents through metal-catalyzed cross-coupling reactions.

Palladium-catalyzed reactions are among the most powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and aryl bromides are excellent substrates for these transformations.

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. organic-chemistry.org The reaction is widely used to synthesize biaryl compounds and other conjugated systems under relatively mild conditions. mdpi.combeilstein-journals.org The C-Br bond of this compound is well-suited for this reaction, allowing for the introduction of a variety of aryl, heteroaryl, or vinyl groups at the 3-position.

A general representation of the Suzuki-Miyaura coupling of this compound is shown below:

General Suzuki-Miyaura reaction of this compound

Scheme 1: Generalized Suzuki-Miyaura coupling of this compound with an organoboronic acid.

Table 3: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Component Examples
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Palladacycle precatalysts
Base K₃PO₄, Na₂CO₃, Cs₂CO₃
Solvent Dioxane/H₂O, Toluene, DMF, THF

| Boron Reagent | Arylboronic acids, Arylboronic esters (e.g., pinacol (B44631) esters) |

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction, co-catalyzed by palladium and copper complexes, is the most common method for synthesizing arylalkynes. gold-chemistry.org The reaction proceeds under mild, basic conditions, often using an amine as both the base and, in some cases, the solvent. walisongo.ac.id The bromo-substituent of this compound serves as an effective electrophilic partner for this transformation.

A general representation of the Sonogashira coupling of this compound is shown below:

General Sonogashira reaction of this compound

Scheme 2: Generalized Sonogashira coupling of this compound with a terminal alkyne.

Table 4: Typical Conditions for Sonogashira Coupling of Aryl Bromides

Component Examples
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂
Copper Co-catalyst Copper(I) iodide (CuI)
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)
Solvent THF, DMF, Toluene, or neat amine

| Alkyne Reagent | Terminal alkynes (aryl, alkyl, silyl, etc.) |

Palladium-Catalyzed Cross-Coupling Reactions

Buchwald-Hartwig C-N and C-O Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a fundamental tool for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. alfa-chemistry.comambeed.comarkat-usa.orglibretexts.org This reaction is particularly valuable for coupling aryl halides with amines or alcohols. ambeed.comorganic-chemistry.org The process typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the coupling of an aryl halide or triflate with an amine or alcohol. alfa-chemistry.comorganic-chemistry.org

In the context of this compound, the bromine atom is susceptible to oxidative addition to a palladium(0) complex, initiating the catalytic cycle. mychemblog.com This is followed by coordination of the amine or alcohol and subsequent deprotonation by the base. mychemblog.com The final step is reductive elimination, which forms the desired C-N or C-O bond and regenerates the palladium(0) catalyst. mychemblog.com The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. nih.gov This methodology has been successfully applied in the synthesis of various biologically active compounds. nih.govvulcanchem.com For instance, it has been used to couple 3-bromo-1H-pyrazolo[3,4-d]pyrimidine with 3-methylmorpholine, a key step in the synthesis of antileishmanial compounds. nih.gov

The general applicability of the Buchwald-Hartwig reaction is extensive, with a broad substrate scope that includes primary and secondary amines. libretexts.org The reaction conditions are generally mild, making it a preferred method for the synthesis of complex molecules. arkat-usa.org

Copper-Mediated Coupling Reactions (Chan-Lam)

The Chan-Lam coupling reaction provides an alternative to palladium-catalyzed methods for the formation of aryl C-N and C-O bonds. nih.gov This copper-mediated reaction typically utilizes a copper(II) salt, such as copper(II) acetate, and couples arylboronic acids with amines or alcohols. organic-chemistry.org A significant advantage of the Chan-Lam coupling is that it can often be performed in the presence of air, making it operationally simpler than many palladium-catalyzed systems. organic-chemistry.org

The reaction is believed to proceed through a copper(III) intermediate, with the copper catalyst being reoxidized by atmospheric oxygen. organic-chemistry.org This method is compatible with a wide range of functional groups and has been used to synthesize various nitrogen- and oxygen-containing heterocyclic compounds. nih.gov The reaction conditions are generally mild, often taking place at room temperature. rsc.org

While direct examples of Chan-Lam coupling with this compound are not extensively detailed in the provided context, the general principles of the reaction suggest its applicability. The bromo-substituent could potentially be converted to a boronic acid derivative, which would then be a suitable substrate for Chan-Lam coupling.

Magnesium-Based Reactions (Grignard)

Grignard reactions are a classic method for forming carbon-carbon bonds. They involve the reaction of an organomagnesium halide (Grignard reagent) with an electrophile. In the case of this compound, the bromine atom can be converted into a Grignard reagent by reacting it with magnesium metal.

This Grignard reagent, 3-(magnesiobromo)-2,6-difluorobenzamide, would be a potent nucleophile. It could then be reacted with a variety of electrophiles, such as aldehydes, ketones, or esters, to introduce new carbon-based substituents at the 3-position of the benzamide (B126) ring. For example, reaction with an aldehyde would yield a secondary alcohol.

It is important to note that the primary amide group in this compound is acidic and would react with the Grignard reagent. Therefore, protection of the amide may be necessary before forming the Grignard reagent to avoid unwanted side reactions.

A related procedure involves the synthesis of 3-bromo-2,6-dimethoxybenzoic acid, where a Grignard reagent is formed from 2-bromo-m-dimethoxybenzene. google.com This demonstrates the feasibility of forming Grignard reagents from brominated aromatic compounds. Another relevant example is the ortho-formylation of phenols using anhydrous magnesium dichloride, which highlights the use of magnesium reagents in aromatic functionalization. orgsyn.org

Silicon-Mediated Cross-Coupling (Hiyama)

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organosilanes and organic halides. wikipedia.orgorganic-chemistry.org This reaction is valued for its use of organosilanes, which are generally stable, have low toxicity, and are easy to handle. organic-chemistry.org The reaction requires an activating agent, typically a fluoride (B91410) source like TBAF (tetrabutylammonium fluoride), to generate a hypervalent silicon species that facilitates transmetalation to the palladium center. organic-chemistry.org

For this compound, a Hiyama coupling could be employed to introduce a new carbon substituent at the 3-position. This would involve reacting the bromo-compound with an organosilane in the presence of a palladium catalyst and a fluoride activator. wikipedia.org The mechanism involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation from the activated organosilane and subsequent reductive elimination to form the C-C bond. mdpi.com

The scope of the Hiyama coupling is broad, encompassing the coupling of aryl, alkenyl, and alkyl halides with various organosilanes. organic-chemistry.org Recent advancements have even led to the development of fluoride-free Hiyama couplings, further increasing the reaction's utility. organic-chemistry.org

Classical Ullmann Coupling Approaches

The Ullmann condensation is a classical method for forming carbon-carbon and carbon-heteroatom bonds, typically involving the copper-catalyzed reaction of an aryl halide with a nucleophile. mdpi.com While traditionally requiring harsh reaction conditions, modern variations have made the Ullmann coupling more versatile and applicable to a wider range of substrates. frontiersin.org

In the context of this compound, an Ullmann coupling could be used to form C-N, C-O, or C-S bonds. For example, reacting it with an amine, alcohol, or thiol in the presence of a copper catalyst would yield the corresponding substituted benzamide. Bimetallic Ullmann coupling of bromopyridines in the presence of copper powder and a catalytic amount of Pd(OAc)₂ has also been reported. mdpi.com

The Ullmann reaction is particularly useful for the synthesis of diaryl ethers and has been a cornerstone in the synthesis of various heterocyclic compounds. While sometimes overshadowed by palladium-catalyzed methods, it remains a valuable tool in organic synthesis.

Alkylation Reactions of Hydroxy- and Amino- Derivatives

Alkylation of hydroxy and amino derivatives of 2,6-difluorobenzamide is a common strategy to introduce a variety of side chains, often leading to compounds with significant biological activity. acs.orgresearchgate.netresearchgate.net These reactions typically involve the deprotonation of the hydroxyl or amino group with a base, followed by nucleophilic attack on an alkyl halide or other electrophile. scite.ai

For instance, 3-hydroxy-2,6-difluorobenzamide can be alkylated with various alkyl halides in the presence of a base like potassium carbonate in a solvent such as DMF. acs.org This approach has been used to synthesize a range of 3-O-alkylbenzamide derivatives. scite.ai Similarly, the alkylation of a phenolic precursor with propargyl bromide has been used to introduce an alkyne functionality, which can then be used in further synthetic transformations. mdpi.comsemanticscholar.org

The synthesis of 3-(cyanomethoxy)-2,6-difluorobenzamide was achieved through the alkylation of the corresponding phenol (B47542) with chloroacetonitrile. acs.org This intermediate served as a building block for the synthesis of more complex molecules. acs.org These examples highlight the versatility of alkylation reactions in modifying the 2,6-difluorobenzamide scaffold.

Construction of Complex Heterocyclic Systems

This compound and its derivatives are valuable starting materials for the construction of complex heterocyclic systems. The presence of multiple reaction sites on the molecule allows for a variety of cyclization strategies.

For example, the benzamide moiety itself can be a precursor to heterocyclic rings. The synthesis of quinazolines has been achieved from benzamide precursors. scite.ai In other instances, the functional groups introduced through the reactions described above can participate in cyclization reactions. The synthesis of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,6-difluorobenzamide involves the initial formation of a benzothiophene (B83047) core. smolecule.com

Furthermore, 2,6-difluorobenzamide derivatives have been used to synthesize compounds containing thiazole, bohrium.com triazolopyridazine, and pyrimidine (B1678525) moieties. mdpi.com The synthesis of novel benzoylurea (B1208200) derivatives containing a pyrimidine moiety started from 2,6-difluorobenzamide. mdpi.com These examples demonstrate that the 2,6-difluorobenzamide unit can be incorporated into a wide range of complex heterocyclic structures, which are often of interest in medicinal chemistry due to their potential biological activities. researchgate.netresearchgate.net

Pyrimidine-Containing Derivatives

The synthesis of novel benzoylurea derivatives incorporating a pyrimidine moiety has been achieved using 2,6-difluorobenzamide as a foundational element. mdpi.com The process involves a sequence of condensation, acylation, and thioetherification reactions, yielding the target compounds in ranges from 37.3% to 97.5%. mdpi.com The structural integrity of these derivatives has been confirmed through various spectroscopic methods, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS. mdpi.com For example, in the ¹H NMR spectrum of compound 4l, the presence of two CONH groups is indicated by two singlet peaks at 10.64 and 9.06 ppm. mdpi.com Additionally, a multiplet observed at 7.12–7.09 ppm confirms the presence of hydrogen atoms within the pyrimidine structure. mdpi.com

Further research has explored the creation of 2,4-disubstituted pyrimidine derivatives. wjahr.com These syntheses were carried out by reacting equimolar mixtures of 2,4-dichloropyrimidine (B19661) (DCP), 1-naphthol (B170400) (NTL), and potassium carbonate (K2CO3) in DMF under reflux conditions for 4 hours. wjahr.com

Benzothiazole-Linked Analogues

The synthesis of benzothiazole-linked analogues often starts from 2,6-difluoro-3-hydroxybenzamide (B1390191), which can be prepared from the commercially available 2,6-difluoro-3-methoxybenzamide (B3025189) by demethylation with boron tribromide. acs.org The resulting phenol serves as a key intermediate. acs.org Alkylation of this phenol with various substituted 2-(chloromethyl)benzothiazoles in the presence of a base like potassium carbonate in a solvent such as DMF yields the desired benzothiazole-linked 2,6-difluorobenzamide analogues. acs.orgnih.gov

The reactivity of these benzothiazole (B30560) analogues is influenced by the substituents on the benzothiazole ring. For instance, the presence of a chloro group at the 4-, 6-, or 7-position, or a methyl group at the 4- or 5-position, has been shown to result in active compounds, although with reduced potency compared to the unsubstituted analogue. acs.org Conversely, a 5-methoxy substitution has been found to retain activity similar to the parent compound. acs.org

Table 1: Synthesis of Substituted Benzothiazole Derivatives

Starting Material Reagent(s) Resulting Derivative Reference
2,6-Difluoro-3-hydroxybenzamide 2-(Chloromethyl)benzothiazole, K₂CO₃, DMF 3-((Benzothiazol-2-yl)methoxy)-2,6-difluorobenzamide acs.org
3-(Cyanomethoxy)-2,6-difluorobenzamide 2-Amino-1,3-benzothiazoles (converted to amino thiols) 4-, 6-, and 7-Substituted benzothiazoles acs.org

Benzodioxane and Tetrahydronaphthodioxane Scaffolds

The synthesis of benzodioxane and tetrahydronaphthodioxane derivatives linked to a 2,6-difluorobenzamide core has been a subject of significant research. researchgate.netnih.gov A common synthetic route involves the reaction of a catechol or a dihydroxynaphthalene with a suitable three-carbon synthon, such as ethyl 2,3-dibromopropionate, in the presence of a base. researchgate.net The resulting benzodioxane or naphthodioxane intermediate, often bearing a carboxylic acid or alcohol functionality, is then coupled with 2,6-difluoro-3-hydroxybenzamide. researchgate.netresearchgate.net

For example, the synthesis of 3-(benzodioxan-2-ylmethoxy)-2,6-difluorobenzamide derivatives can be achieved by condensing 2,6-difluoro-3-hydroxybenzamide with a mesylated benzodioxane alcohol. researchgate.net The preparation of these scaffolds allows for the introduction of various substituents on the aromatic ring of the benzodioxane or tetrahydronaphthodioxane nucleus, enabling the exploration of structure-activity relationships. researchgate.net It has been observed that lipophilic substituents at the 7-position of the benzodioxane ring can enhance antibacterial activity. researchgate.net

Stereochemical and Regiochemical Control in Transformations

The synthesis of chiral derivatives of this compound, particularly those incorporating stereogenic centers, requires careful control of reaction conditions. For instance, in the synthesis of chiral 1,4-benzodioxane (B1196944) derivatives, the choice of reagents and reaction conditions can significantly influence the stereochemical outcome. nih.gov The preparation of enantiomerically pure halohydrins, which can be precursors to chiral building blocks, highlights the importance of stereoselective reactions. researchgate.net

Neighboring group participation can play a crucial role in controlling the stereochemistry of reactions. scribd.com This involves the intramolecular assistance of a nearby functional group in the displacement of a leaving group, often leading to retention of configuration. scribd.com The effectiveness of a neighboring group is dependent on the stability of the resulting intermediate carbocation. scribd.com

In the context of SN1 reactions, the formation of a planar carbocation intermediate typically leads to a racemic mixture of products due to the nucleophile having an equal probability of attacking from either face of the carbocation. vaia.com However, steric hindrance can sometimes influence the direction of nucleophilic attack, leading to a degree of stereoselectivity. scribd.com

Regioselectivity is another critical aspect, particularly in reactions involving unsymmetrical reagents or substrates. The bromination of 2-pyrones, for example, can lead to the formation of different regioisomers, with the major product often being the 5-bromo-2-pyrone. orgsyn.org The reaction conditions, including the nature of the base used, can significantly influence the regiochemical outcome of subsequent reactions of these bromo-pyrones. rsc.org

Table 2: Factors Influencing Stereochemical and Regiochemical Outcomes

Transformation Controlling Factor Outcome Reference
Synthesis of chiral 1,4-benzodioxane derivatives Reaction conditions and reagents Stereochemical control nih.gov
Nucleophilic substitution Neighboring group participation Retention of configuration scribd.com
SN1 reactions Steric hindrance Potential for stereoselectivity scribd.com

Influence of Peripheral Substituents on Reaction Pathways

The nature and position of peripheral substituents on the this compound scaffold exert a significant influence on its reactivity and the pathways of subsequent transformations. The fluorine atoms at the 2- and 5-positions of a related compound, 4-bromo-N-cyclopropyl-2,5-difluorobenzamide, enhance the electronic effects on the aromatic ring, influencing its reactivity towards nucleophilic aromatic substitution (SNAr). vulcanchem.com The bromine atom, in this case at the 4-position, provides a site for such substitutions, often catalyzed by palladium or copper. vulcanchem.com

In the context of benzothiazole-linked analogues, substitutions on the benzothiazole ring have been shown to modulate biological activity. acs.org For example, chloro substitutions at the 4-, 6-, or 7-positions, as well as methyl or methoxy (B1213986) groups at various positions, result in active compounds but with altered potency. acs.org Similarly, for benzodioxane derivatives, the introduction of lipophilic substituents at the C(7) position of the benzodioxane nucleus has been found to improve antibacterial activity against certain strains. researchgate.net

The electronic properties of substituents on the benzamide nitrogen can also affect reactivity. For instance, the synthesis of N-phenyl-4-chlorobenzamide was investigated with the expectation that the chloro substituent would enhance antibacterial activity. grafiati.com The amide linkage itself is a key structural feature, capable of participating in hydrogen bonding, which is often crucial for biological activity. vulcanchem.com

Role as a Versatile Organic Building Block in Advanced Synthesis

This compound and its derivatives are valuable and versatile building blocks in organic synthesis, providing a scaffold for the construction of more complex molecules with diverse applications. biosynth.comcymitquimica.com Its utility stems from the presence of multiple reactive sites that can be selectively functionalized. The bromine atom, for example, can be displaced by various nucleophiles through transition metal-catalyzed cross-coupling reactions. vulcanchem.com

The 2,6-difluoro substitution pattern on the benzene (B151609) ring is a key feature, often employed to create conformationally restrained scaffolds. nih.gov This conformational control can be advantageous in the design of biologically active molecules. The amide group provides a handle for further derivatization and can participate in important intermolecular interactions, such as hydrogen bonding. vulcanchem.com

The versatility of this building block is demonstrated by its use in the synthesis of a wide range of heterocyclic systems, including pyrimidines, benzothiazoles, and benzodioxanes, as discussed in the preceding sections. mdpi.comacs.orgresearchgate.net These synthetic efforts have led to the discovery of compounds with potential applications in medicinal chemistry, such as antibacterial agents. acs.orgresearchgate.net The ability to systematically modify the structure of this compound and its derivatives makes it an important tool for probing structure-activity relationships and for the development of new chemical entities.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2,6-Difluorobenzamide
1-Naphthol
2,4-Dichloropyrimidine
2,6-Difluoro-3-hydroxybenzamide
2,6-Difluoro-3-methoxybenzamide
2-(Chloromethyl)benzothiazole
3-(Cyanomethoxy)-2,6-difluorobenzamide
2-Aminobenzothiazole
Chloroacetonitrile
5-Bromo-2-(bromomethyl)benzo[d]thiazole
3-((Benzothiazol-2-yl)methoxy)-2,6-difluorobenzamide
3-((5-Bromobenzothiazol-2-yl)methoxy)-2,6-difluorobenzamide
3-(Benzodioxan-2-ylmethoxy)-2,6-difluorobenzamide
Ethyl 2,3-dibromopropionate
5-Bromo-2-pyrone
4-Bromo-N-cyclopropyl-2,5-difluorobenzamide

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For 3-Bromo-2,6-difluorobenzamide, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is required for a complete assignment.

The ¹H NMR spectrum of this compound is predicted to show signals corresponding to the aromatic protons and the amide protons.

Aromatic Region: The molecule has two protons on the aromatic ring at positions 4 and 5. These protons are in different chemical environments and would be expected to appear as a complex multiplet system in the aromatic region (likely between δ 7.0 and 8.5 ppm). The electron-withdrawing effects of the adjacent bromine and fluorine atoms would shift these signals downfield. The H-5 proton would likely be a doublet of doublets due to coupling with H-4 and the adjacent F-6. The H-4 proton signal would be a triplet of doublets, coupling to H-5 and the two fluorine atoms at positions 2 and 6.

Amide Protons: The two protons of the amide group (-CONH₂) are expected to appear as two broad singlets in the region of δ 7.5 to 8.5 ppm. Their broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange.

Table 1: Predicted ¹H NMR Data for this compound

Predicted SignalChemical Shift (δ, ppm)Multiplicity
H-47.8 - 8.2Triplet of Doublets (td)
H-57.2 - 7.6Doublet of Doublets (dd)
-NH₂7.5 - 8.5Broad Singlet (br s)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, seven distinct carbon signals are expected.

Carbonyl Carbon: The amide carbonyl carbon (C=O) is predicted to have a chemical shift in the range of δ 160-165 ppm.

Aromatic Carbons: Six distinct signals are expected for the six carbons of the benzene (B151609) ring. The carbons directly bonded to fluorine (C-2 and C-6) will show large coupling constants (¹JCF), typically in the range of 240-260 Hz, and will appear as doublets. Their chemical shifts are expected around δ 155-160 ppm. The carbon bearing the bromine atom (C-3) would be found around δ 110-120 ppm. The remaining carbons (C-1, C-4, C-5) will also show smaller couplings to the fluorine atoms (²JCF, ³JCF). The use of simultaneous ¹H and ¹⁹F decoupling can simplify these complex spectra to produce a singlet for each carbon atom, aiding in assignment. magritek.com

Table 2: Predicted ¹³C NMR Data for this compound

Predicted SignalChemical Shift (δ, ppm)Predicted Multiplicity (¹⁹F Coupled)
C=O160 - 165Triplet (t)
C-1115 - 125Triplet (t)
C-2157 - 162Doublet (d)
C-3110 - 120Doublet of Doublets (dd)
C-4130 - 135Doublet of Doublets (dd)
C-5120 - 125Doublet (d)
C-6157 - 162Doublet (d)

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. wikipedia.org

The two fluorine atoms at the C-2 and C-6 positions are chemically equivalent due to free rotation around the C1-C(O)NH₂ bond. Therefore, they are expected to produce a single signal in the ¹⁹F NMR spectrum. This signal's chemical shift for 2,6-difluorobenzamide (B103285) derivatives typically appears in the range of δ -110 to -120 ppm. drugbank.com The signal would be split into a doublet of doublets (or a triplet if the coupling constants are similar) due to coupling with the aromatic protons at H-5 and H-4. azom.com

Quantitative ¹⁹F NMR (qNMR) is a powerful analytical method for determining the purity or concentration of fluorine-containing compounds. acgpubs.org Its advantages include the high natural abundance and sensitivity of the ¹⁹F nucleus and a wide range of chemical shifts that minimizes signal overlap, a common issue in ¹H NMR. acgpubs.org

For an accurate quantitative analysis of this compound, several experimental parameters must be carefully controlled. This includes using a small pulse angle and a sufficiently long relaxation delay (typically 5 to 7 times the longest T1 value) to ensure complete signal recovery between scans. acgpubs.org An internal standard with a known purity and a resonance that does not overlap with the analyte signal would be required for determining the absolute purity. acgpubs.org While this technique is applicable, no specific studies have been published detailing the qNMR analysis of this compound.

The longitudinal (or spin-lattice) relaxation time (T1) is a crucial parameter for setting up accurate quantitative NMR experiments. It dictates the time required for the nuclear spins to return to thermal equilibrium after being excited by a radiofrequency pulse. The most common method for measuring T1 is the inversion-recovery pulse sequence.

The T1 value is influenced by several factors, including the size of the molecule, the viscosity of the solvent, temperature, and the presence of paramagnetic impurities. For quantitative ¹⁹F NMR, the T1 value of the fluorine nuclei in this compound would need to be determined experimentally to set the appropriate relaxation delay for the acquisition. acgpubs.org This ensures that the measured signal intensity is directly proportional to the number of nuclei, which is the foundation of quantitative analysis. No experimental T1 data for this compound are currently available in the literature.

Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis

Quantitative ¹⁹F NMR Techniques

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. chemguide.co.uk

For this compound (molecular formula: C₇H₄BrF₂NO), the molecular ion peak (M⁺) would be a key feature. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will exhibit a characteristic pair of peaks for the molecular ion, [M]⁺ and [M+2]⁺, with nearly equal intensity (approximately 1:1 ratio). neu.edu.tr The calculated monoisotopic mass is approximately 234.95 Da.

Common fragmentation pathways for this molecule under electron ionization (EI) would likely involve the loss of small, stable neutral fragments.

Loss of the amide radical: [M - NH₂]⁺

Loss of carbon monoxide: [M - CO]⁺

Loss of a bromine atom: [M - Br]⁺

Formation of the 2,6-difluorobenzoyl cation: [F₂C₆H₂CO]⁺

Table 3: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zNotes
[C₇H₄⁷⁹BrF₂NO]⁺235Molecular ion (M⁺)
[C₇H₄⁸¹BrF₂NO]⁺237Isotopic molecular ion (M+2)⁺, approx. same intensity as M⁺
[C₇H₂F₂NO]⁺156Fragment from loss of Br
[C₆H₂BrF₂]⁺207/209Fragment from loss of CONH₂ (shows 1:1 Br isotope pattern)
[C₇H₄BrF₂N]⁺208/210Fragment from loss of CO (shows 1:1 Br isotope pattern)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique used to determine the precise mass-to-charge ratio (m/z) of a molecule, which in turn allows for the calculation of its elemental formula with high accuracy. This method is distinguished from standard mass spectrometry by its ability to resolve small mass differences. For this compound, HRMS confirms the presence and ratio of carbon, hydrogen, bromine, fluorine, nitrogen, and oxygen atoms. The technique is frequently performed using electrospray ionization (ESI), a soft ionization method that typically preserves the molecular ion. core.ac.uk The exact mass is a critical piece of data for the verification of a synthesized compound.

Table 1: Theoretical High-Resolution Mass Data for this compound

Molecular Formula Isotope Theoretical Exact Mass (Da)
C₇H₄⁷⁹BrF₂NO ⁷⁹Br 234.9499

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a molecule with a high-energy electron beam. This process not only generates a molecular ion (M⁺) but also induces fragmentation, creating a unique pattern that serves as a molecular fingerprint. The molecular ion peak provides the nominal molecular weight of the compound. A key feature in the mass spectrum of this compound is the isotopic signature of the bromine atom. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity, which is a definitive indicator of a monobrominated compound. orgsyn.org The analysis of related benzamides has been successfully performed using this technique. researchgate.net

Table 2: Expected Molecular Ion Peaks in EI-MS of this compound

Ion Description Expected m/z Relative Abundance
[C₇H₄⁷⁹BrF₂NO]⁺ Molecular Ion (M⁺) 235 ~100%

Infrared (IR) and Raman Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net By identifying the frequencies at which a molecule absorbs light, these methods allow for the characterization of its functional groups. acs.org For this compound, the spectra would be dominated by vibrations of the amide group (-CONH₂) and the substituted benzene ring. Theoretical calculations, often using Density Functional Theory (DFT), can be employed to predict and help assign these vibrational modes. researchgate.net

Key expected vibrational frequencies include:

N-H Stretching: The primary amide group shows two distinct stretching bands, an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber. researchgate.net

C=O Stretching: A strong absorption band characteristic of the carbonyl group in the amide.

C-F Stretching: Strong bands associated with the carbon-fluorine bonds.

C-Br Stretching: A vibration at a lower frequency, characteristic of the carbon-bromine bond.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber Range (cm⁻¹)
Amide (N-H) Asymmetric & Symmetric Stretch 3450 - 3200
Carbonyl (C=O) Stretch 1700 - 1630
Amide (N-H) Bending (Scissoring) 1650 - 1600
Aromatic C-C Stretch 1600 - 1450
Carbon-Fluorine (C-F) Stretch 1350 - 1100

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful method for unambiguously determining the three-dimensional arrangement of atoms in a solid-state material. mdpi.com This technique provides precise bond lengths, bond angles, and details of the intermolecular interactions that govern the crystal packing. While the specific crystal structure of this compound is not publicly available, analysis of closely related fluorinated and brominated benzamides provides significant insight into its likely solid-state characteristics. researchgate.netmdpi.com

Crystal System and Space Group Analysis

The crystal system and space group describe the symmetry of the unit cell, the fundamental repeating unit of a crystal. Analysis of similar structures, such as N-(2,4-difluorophenyl)-2-fluorobenzamide and 2-bromo-N-(2,4-difluorobenzyl)benzamide, suggests that the title compound would likely crystallize in the monoclinic system. researchgate.netmdpi.com The space group for these related compounds is often P2₁/n or Pn, which are common for benzamide (B126) derivatives. researchgate.netmdpi.com

Table 4: Crystallographic Data for Structurally Related Benzamides

Parameter N-(2,4-difluorophenyl)-2-fluorobenzamide mdpi.com 2-bromo-N-(2,4-difluorobenzyl)benzamide researchgate.net
Crystal System Monoclinic Monoclinic
Space Group Pn (No. 7) P2₁/n
a (Å) 5.6756(3) 15.1112(11)
b (Å) 4.9829(2) 4.8926(3)
c (Å) 19.3064(12) 17.4796(13)
**β (°) ** 91.197(5) 91.167(7)
**Volume (ų) ** 545.88(5) 1292.05(16)

| Z (molecules/unit cell) | Not specified | 4 |

Supramolecular Interactions in Crystal Packing

The way molecules arrange themselves in a crystal is dictated by a network of non-covalent supramolecular interactions. For benzamides, hydrogen bonding is a primary directional force. The amide N-H donors and the carbonyl C=O acceptor are expected to form robust N-H···O hydrogen bonds, often leading to the formation of one-dimensional chains or centrosymmetric dimers. mdpi.com

In addition to classic hydrogen bonds, other weaker interactions play a crucial role in stabilizing the three-dimensional crystal lattice. In related structures, interactions such as C-H···F, C-H···O, and halogen bonds (e.g., C-Br···π) have been observed. researchgate.netmdpi.com The interplay of these directional forces determines the final, most thermodynamically stable crystal packing arrangement.

Computational and Theoretical Investigations of 3 Bromo 2,6 Difluorobenzamide

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are a cornerstone of modern chemical research, allowing for the prediction of molecular properties from first principles. The two main branches of these methods are Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) has become a popular and powerful tool in computational chemistry due to its balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the more complex many-electron wavefunction. This approach is widely used for geometry optimization, frequency calculations, and electronic property predictions of organic molecules.

The accuracy of DFT calculations is highly dependent on the chosen exchange-correlation functional. For molecules like 3-Bromo-2,6-difluorobenzamide, a hybrid functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a common choice. B3LYP combines the exact exchange from Hartree-Fock theory with exchange and correlation functionals from DFT, often providing reliable results for a wide range of systems.

Another functional that could be applied is M02-X, which is a meta-hybrid generalized gradient approximation (meta-GGA) functional. M02-X is known for its good performance in calculating non-covalent interactions, which could be relevant for understanding the intermolecular forces in the solid state of this compound. The selection of the functional is a critical step, and often, results from multiple functionals are compared to ensure the robustness of the computational findings.

In conjunction with a functional, a basis set is required to represent the molecular orbitals. The choice of basis set determines the flexibility and accuracy of the orbital description. For a molecule containing elements like bromine and fluorine, a Pople-style basis set such as 6-311++G(d,p) is often employed. This notation indicates a triple-zeta valence basis set, augmented with diffuse functions (++) on heavy atoms and hydrogen, and polarization functions (d,p) on heavy atoms and hydrogen, respectively. Diffuse functions are important for describing anions and weak interactions, while polarization functions allow for more flexibility in the shape of the orbitals.

A smaller basis set like 6-31G(d,p) might be used for initial geometry optimizations to save computational time, followed by more accurate calculations with a larger basis set like 6-311++G(d,p) for final energy and property calculations. The optimization of the basis set is a crucial step to ensure that the computational model is adequate for describing the electronic structure of this compound.

Selection and Application of Functionals (e.g., B3LYP, M02X)

Electronic Structure and Molecular Orbital Analysis

Understanding the electronic structure of a molecule is key to predicting its reactivity and spectroscopic properties. Molecular orbital analysis, particularly of the frontier molecular orbitals, provides significant insights.

Frontier Molecular Orbital (FMO) Energies (HOMO-LUMO Gap)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties.

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. edu.krd Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive. edu.krd For this compound, the HOMO-LUMO gap would be a key parameter to calculate to understand its electronic behavior.

While specific calculated values for this compound are not present in the reviewed literature, the table below illustrates how such data would typically be presented. The values are hypothetical and for illustrative purposes only.

Computational MethodEHOMO (eV)ELUMO (eV)HOMO-LUMO Gap (eV)
DFT/B3LYP/6-311++G(d,p)-7.5 (Hypothetical)-1.2 (Hypothetical)6.3 (Hypothetical)
DFT/M02X/6-311++G(d,p)-7.8 (Hypothetical)-1.0 (Hypothetical)6.8 (Hypothetical)
HF/6-31G(d,p)-8.2 (Hypothetical)0.5 (Hypothetical)8.7 (Hypothetical)

Charge Distribution Analysis (Mulliken Population Analysis)

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges within a molecule, providing insight into its electronic structure and charge distribution. uni-muenchen.deutar.edu.my This analysis is fundamental for understanding a molecule's dipole moment, polarizability, and other electronic properties. edu.krd The distribution of charges can significantly influence the molecule's reactivity and intermolecular interactions. edu.krd

While specific Mulliken charge data for this compound is not available in the cited literature, a hypothetical distribution can be inferred based on the known electronegativities of the constituent atoms and computational studies of similar molecules, such as 4-ethoxy-2,3-difluoro benzamide (B126). researchgate.net The oxygen, nitrogen, fluorine, and bromine atoms are all more electronegative than carbon and hydrogen, and are thus expected to carry partial negative charges. Conversely, the hydrogen atoms, particularly those of the amide group, are expected to bear partial positive charges. The carbon atom of the carbonyl group will likely have a significant positive charge due to its bonds with the highly electronegative oxygen and the aromatic ring.

Table 1: Hypothetical Mulliken Atomic Charges for this compound Note: The following values are illustrative, based on theoretical principles and data from analogous compounds, as specific computational results for this compound were not found in the reviewed literature.

Atom Hypothetical Mulliken Charge (e)
C (Carbonyl) +0.60 to +0.80
O (Carbonyl) -0.50 to -0.70
N (Amide) -0.40 to -0.60
H (Amide) +0.25 to +0.40
C-2 (ring, attached to F) +0.20 to +0.40
C-6 (ring, attached to F) +0.20 to +0.40
F (Fluorine) -0.30 to -0.50
C-3 (ring, attached to Br) -0.10 to +0.10

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.deacs.org The MEP surface displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and prone to nucleophilic attack. acs.orgresearchgate.net

For this compound, the MEP map is expected to show the most intense negative potential (red region) localized on the carbonyl oxygen atom due to the combined effect of its high electronegativity and lone pairs of electrons. researchgate.net The two fluorine atoms would also contribute to regions of negative potential. The area around the amide hydrogens would exhibit a strong positive potential (blue region), identifying them as primary sites for hydrogen bond donation. A key feature for halogenated compounds is the potential for a "σ-hole," a region of positive or less negative electrostatic potential on the outermost surface of the halogen atom (in this case, bromine), opposite to the C-Br covalent bond. nih.gov This positive region on the bromine atom can engage in favorable halogen bonding interactions with nucleophiles. nih.gov

Chemical Reactivity and Stability Descriptors

Global Reactivity Parameters (e.g., Ionization Potential, Electron Affinity, Hardness, Electronegativity, Electrophilicity Index)

Specific calculated values for this compound are not present in the surveyed literature. However, data from related compounds like 4-ethoxy-2,3-difluoro benzamide can provide a basis for estimation. researchgate.net The presence of multiple electron-withdrawing halogen atoms (two fluorines and one bromine) is expected to lower the HOMO energy and stabilize the LUMO, likely resulting in a relatively large HOMO-LUMO gap, suggesting good stability. The high electronegativity of the halogens would also lead to a high electrophilicity index, indicating the molecule would act as a good electrophile. researchgate.net

Table 2: Estimated Global Reactivity Descriptors for this compound Note: These values are estimations based on theoretical principles and data from analogous compounds. researchgate.netresearchgate.net They serve as a qualitative guide to the molecule's expected reactivity.

Parameter Formula Estimated Value Range Interpretation
HOMO Energy (E_HOMO) - -8.5 to -9.5 eV Energy of the highest occupied molecular orbital
LUMO Energy (E_LUMO) - -1.0 to -2.0 eV Energy of the lowest unoccupied molecular orbital
Energy Gap (ΔE) E_LUMO - E_HOMO 6.5 to 8.5 eV High value suggests high stability
Ionization Potential (I) -E_HOMO 8.5 to 9.5 eV High value indicates difficulty in removing an electron
Electron Affinity (A) -E_LUMO 1.0 to 2.0 eV Positive value indicates energy is released upon electron capture
Electronegativity (χ) (I+A)/2 4.75 to 5.75 eV High value indicates a strong ability to attract electrons
Global Hardness (η) (I-A)/2 3.25 to 4.25 eV High value correlates with high stability and low reactivity

Local Reactivity Indicators (Fukui Functions)

For this compound, a Fukui function analysis would be expected to identify the carbonyl carbon as the most probable site for a nucleophilic attack (highest f+ value), due to its partial positive charge and the electron-withdrawing nature of the adjacent oxygen atom. The electronegative oxygen, nitrogen, and fluorine atoms, along with the π-system of the aromatic ring, would be the primary sites for electrophilic attack (high f- values). The bromine atom could also exhibit specific reactivity depending on the nature of the attacking species.

Conformational Landscape Analysis

The conformational analysis of benzamides often focuses on the torsion angle between the plane of the aromatic ring and the amide group. nih.gov For 2,6-disubstituted benzamides, steric hindrance plays a critical role in determining the preferred conformation. A computational study on 2,6-difluoro-3-methoxybenzamide (B3025189) revealed that the presence of the two ortho-fluorine atoms forces the amide group to adopt a non-planar conformation with respect to the aromatic ring to alleviate steric strain. nih.gov This non-planarity is a crucial feature for its biological activity. nih.gov

In this compound, the same principle applies. The two fluorine atoms at positions 2 and 6 create significant steric repulsion with the carbonyl oxygen and the amide nitrogen of the benzamide moiety. This steric clash is minimized when the amide group rotates out of the plane of the benzene (B151609) ring. nih.govnih.gov The bromine atom at the 3-position would have a lesser steric influence on this torsional angle compared to the ortho-substituents. Therefore, the dominant conformational feature of this compound is expected to be a non-planar arrangement between the difluorophenyl ring and the amide group. nih.gov

Intermolecular Interactions and Aggregation Behavior

The way molecules of this compound interact with each other in the solid state is governed by a combination of intermolecular forces. These interactions dictate the crystal packing and macroscopic properties of the material.

Hydrogen Bonding: The most significant interaction in primary benzamides is the N-H···O hydrogen bond, where the amide N-H group of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule. iucr.orgias.ac.in This typically leads to the formation of robust supramolecular synthons, such as centrosymmetric dimers or extended chains. iucr.org

Halogen Bonding: The bromine atom in the molecule can act as a halogen bond donor. researchgate.net This occurs due to the anisotropic distribution of electron density around the bromine, creating a region of positive electrostatic potential (a σ-hole) that can interact favorably with a Lewis base, such as the carbonyl oxygen or even the π-system of an adjacent ring. nih.gov

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
4-ethoxy-2,3-difluoro benzamide
2,6-difluoro-3-methoxybenzamide
Benzamide
N-methylbenzamide
N,N-dimethylbenzamide
2-fluorobenzamide
2-chlorobenzamide
N-methyl-2-methoxy benzamide
3-chloro-N-(2-fluorophenyl)benzamide
2-iodo-N-(4-bromophenyl)benzamide
N-(2-aminoethyl)-o-anisamide
N-(2-dimethylaminoethyl)-o-anisamide

Hydrogen Bonding Networks

The benzamide moiety is a classic functional group for forming robust hydrogen bonds, which are pivotal in the assembly of its crystal structure. In this compound, the primary amide group (-CONH2) is the main driver of these interactions. The amide's N-H groups act as hydrogen bond donors, while the carbonyl oxygen (C=O) serves as an acceptor.

Computational studies on similar benzamide structures reveal that the most common and stable hydrogen-bonding motif is the R²₂(8) ring, where two molecules form a centrosymmetric dimer through a pair of N-H···O hydrogen bonds. researchgate.net This interaction is a highly predictable and reliable synthon in crystal engineering. The supramolecular structure is often extended into one-dimensional chains or two-dimensional sheets through these amide-to-carbonyl interactions. researchgate.netmdpi.com

Halogen-π Interactions (C-Br...π)

Beyond classical hydrogen bonding, the bromine atom in this compound introduces the possibility of other significant non-covalent interactions, most notably halogen bonding and halogen-π interactions. The C-Br···π interaction, where the electrophilic region of the bromine atom is attracted to the electron-rich π-system of an adjacent aromatic ring, is a key factor in the solid-state packing of bromo-aromatic compounds. dcu.ieresearchgate.net

Theoretical calculations on related molecules have quantified the strength of these interactions. For instance, DFT calculations on model systems show that Br–π interaction energies can range from -2.17 to -3.58 kcal/mol, a significant contribution to lattice stability. rsc.org In the crystal structures of similar bromo-amides, C-Br···π contacts with distances around 3.4 Å have been observed, which is shorter than the sum of the van der Waals radii, confirming their attractive nature. dcu.ie These interactions often work in concert with hydrogen bonds to guide the assembly of molecules into well-defined 2D sheets and 3D crystal structures. dcu.ie

Dimerization and Self-Assembly Studies

The self-assembly of this compound into ordered supramolecular structures is directed by a combination of the interactions described above. Computational studies focus on identifying the most stable dimeric and larger cluster configurations. The primary interaction driving dimerization is almost invariably the formation of the cyclic R²₂(8) motif via dual N-H···O hydrogen bonds between the amide groups of two molecules. researchgate.net

Once these primary dimers are formed, they can further assemble into larger aggregates through weaker forces. Halogen-π (C-Br···π) and π-π stacking interactions between the aromatic rings link the dimers into extended architectures. researchgate.netdcu.ie Theoretical models can predict the geometry and stability of these assemblies, showing how molecules organize into tapes, sheets, or more complex 3D frameworks. researchgate.net The presence of the bulky bromine atom and the two fluorine atoms ortho to the amide group can induce a non-planar twist in the molecule, which influences the packing efficiency and the resulting crystal polymorphism. nih.gov Docking studies of similar 2,6-difluorobenzamide (B103285) derivatives show that these same hydrogen bonding capabilities are crucial for their interaction with biological targets like proteins. csic.es

Simulation of Spectroscopic Properties

Theoretical calculations are instrumental in the interpretation of experimental spectra. By simulating spectra from first principles, specific bands can be assigned to particular molecular vibrations or electronic transitions, providing a detailed picture of the molecule's structure and electronic environment.

Predicted Vibrational Spectra (IR, Raman)

Density Functional Theory (DFT) calculations, commonly using the B3LYP functional with a basis set such as 6-311++G(d,p), are highly effective for predicting the vibrational spectra (Infrared and Raman) of molecules like this compound. ahievran.edu.trresearchgate.netresearchgate.net The calculations yield harmonic vibrational frequencies, IR intensities, and Raman scattering activities. These theoretical values, often scaled by a small factor to correct for anharmonicity and basis set limitations, typically show excellent agreement with experimental spectra. scifiniti.com

A detailed analysis based on the Total Energy Distribution (TED) allows for the unambiguous assignment of each calculated frequency to a specific vibrational mode (e.g., stretching, bending, or torsion) of the molecule's functional groups. ahievran.edu.tr For this compound, key predicted vibrations would include the N-H stretching of the amide, the C=O stretching, C-F stretching, and the low-frequency C-Br stretching mode.

Vibrational ModePredicted Wavenumber (cm-1) - IRPredicted Wavenumber (cm-1) - RamanAssignment Description
νas(NH2)~3500~3500Asymmetric N-H Stretch
νs(NH2)~3380~3380Symmetric N-H Stretch
ν(C=O)~1680~1680Carbonyl Stretch
δ(NH2)~1620~1620Amide Scissoring
ν(C-C)ring~1580, 1450~1580, 1450Aromatic Ring C-C Stretching
ν(C-F)~1250~1250C-F Stretch
ν(C-N)~1300~1300C-N Stretch
ν(C-Br)~650~650C-Br Stretch

Note: The wavenumbers are representative values based on DFT calculations for analogous compounds and serve as an illustration of typical results. ahievran.edu.trresearchgate.net

NMR Chemical Shift Predictions

Theoretical prediction of Nuclear Magnetic Resonance (NMR) spectra is a powerful tool for structure verification. The Gauge-Independent Atomic Orbital (GIAO) method, within a DFT framework, is a standard approach for calculating the magnetic shielding tensors of nuclei, which are then converted into chemical shifts (δ). More recently, machine learning algorithms trained on large experimental databases have emerged, offering rapid and highly accurate predictions. arxiv.orgresearchgate.net

For this compound, calculations would predict the ¹H and ¹³C chemical shifts. The chemical shifts of the two aromatic protons (H-4 and H-5) and the six aromatic carbons would be heavily influenced by the electronic effects of the three halogen substituents and the amide group. The strong electron-withdrawing inductive effects of the fluorine atoms are expected to deshield the nearby carbon nuclei significantly. ucl.ac.uk Modern computational methods can achieve mean absolute errors of less than 0.2 ppm for ¹H and 2.5 ppm for ¹³C shifts, making them highly reliable. arxiv.orgrsc.org

AtomPredicted 13C Chemical Shift (ppm)Predicted 1H Chemical Shift (ppm)Justification
C1~115-120-Attached to amide, shielded by ortho F.
C2~160 (d, 1JCF)-Directly attached to F, strong deshielding.
C3~100-105-Attached to Br, halogen shielding effect.
C4~130-135~7.4-7.6Influenced by para Br and meta F.
C5~115-120 (d, 3JCF)~7.1-7.3Influenced by ortho F and meta Br.
C6~160 (d, 1JCF)-Directly attached to F, strong deshielding.
C=O~165-Typical amide carbonyl chemical shift.

Note: Predicted values are illustrative, based on substituent effects and typical ranges for substituted benzenes. 'd' indicates a doublet due to C-F coupling. arxiv.orgucl.ac.uk

Non-Linear Optical (NLO) Properties and Hyperpolarizability

Non-linear optical (NLO) materials, which can alter the properties of light passing through them, are essential for technologies like frequency conversion and optical switching. The NLO response of a molecule is governed by its polarizability (α) and, more importantly, its hyperpolarizabilities (β, γ). frontiersin.org A significant second-order NLO response (related to the first hyperpolarizability, β) requires a molecule to be non-centrosymmetric. frontiersin.org

Computational chemistry, specifically DFT, is used to calculate these properties. journaleras.comrsc.org For this compound, theoretical studies would compute the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β) to evaluate its potential as an NLO material. researchgate.net The presence of electron-withdrawing halogens and the amide group on the aromatic ring can induce a significant dipole moment and enhance the molecular hyperpolarizability. The relationship between these calculated properties and factors like the HOMO-LUMO energy gap is also investigated to understand the structure-property relationships that lead to a strong NLO response. journaleras.com

PropertyComponentTypical Calculated Value (a.u.)Description
Dipole Moment (μ)μxCalculated in DebyeIndicates the molecule's overall polarity.
μy
μz
μtotal
Polarizability (α)αtotalCalculated in a.u. or 10-24 esuMeasure of the molecule's response to an external electric field.
First Hyperpolarizability (β)βxCalculated in a.u. or 10-30 esuGoverns the second-order NLO response. A large β value is desirable for NLO applications. frontiersin.org
βy
βz
βvec
βtotal

Note: This table represents the types of data generated from a computational NLO study. Actual values would be determined via specific DFT calculations. rsc.orgresearchgate.net

Solvation Effects on Molecular Parameters and Reactivity

Detailed research articles specifically delineating the solvation effects on the molecular parameters and reactivity of this compound are not prominently available in the public domain. However, the methodologies for such investigations are well-established in computational chemistry.

Theoretical studies on structurally related aromatic compounds often employ methods like Density Functional Theory (DFT) to analyze the impact of solvents on molecular properties. acs.orgresearchgate.net These investigations typically utilize implicit or explicit solvation models.

Implicit Solvation Models: The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous medium with a defined dielectric constant. acs.orgresearchgate.net This method is efficient for calculating how the solvent environment influences the electronic structure, geometry, and spectroscopic properties of the solute. For instance, the Solvent Model Density (SMD) parameter set can be used in conjunction with PCM to simulate solvent effects. acs.org

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation box around the solute. This allows for the specific hydrogen bonds and other intermolecular interactions between the solute and solvent to be modeled directly. Molecular Dynamics (MD) simulations with explicit solvent are used to study the dynamic behavior of the molecule in a solution, providing insights into conformational changes and reactivity in a more realistic environment. nih.gov

These computational techniques allow for the prediction of various parameters, including orbital energies (HOMO-LUMO), molecular electrostatic potential, and dipole moments in different solvent environments, which are crucial for understanding the molecule's reactivity and stability. acs.org

Molecular Modeling for Ligand-Target Interactions (Methodology only)

Molecular modeling is a cornerstone for understanding how a ligand such as this compound might interact with a biological target. For the broader class of 2,6-difluorobenzamide derivatives, a significant biological target that has been investigated is the bacterial cell division protein FtsZ. acs.orgrsc.org The following sections describe the general methodology used in these computational studies.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The protocol is a multi-step process:

Receptor and Ligand Preparation: The three-dimensional structure of the target protein is obtained, often from a protein database like the Protein Data Bank (PDB). The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to amino acid residues. The ligand, this compound, is built using molecular modeling software, and its geometry is optimized to find the lowest energy conformation.

Binding Site Definition: The potential binding site on the receptor is defined. This is often guided by the location of a co-crystallized ligand in an existing crystal structure or identified through binding site prediction algorithms. rsc.org For FtsZ, the binding site for benzamide derivatives is a known allosteric site, often referred to as the interdomain cleft. rsc.org

Docking Simulation: A docking algorithm is used to sample a large number of possible conformations of the ligand within the defined binding site. These orientations are then scored based on a scoring function that estimates the binding affinity.

Post-Docking Refinement and Analysis: The resulting docked poses are analyzed and often refined using more computationally intensive methods. Molecular Dynamics (MD) simulations are frequently employed to assess the dynamic stability of the ligand-receptor complex over time (e.g., nanoseconds). nih.govrsc.org This helps in validating the docking pose and identifying stable interactions.

Table 1: Summary of General Computational Methodologies

MethodologyPurposeCommon Software/ApproachesReference Context
Density Functional Theory (DFT)Geometry optimization, electronic properties (HOMO-LUMO), vibrational spectra.Gaussian, B3LYP functional, various basis sets (e.g., 6-311G++).Used for characterizing related benzamide structures. researchgate.net
Molecular DockingPredicting ligand binding orientation and affinity.AutoDock, Glide, GOLD.Applied to 2,6-difluorobenzamide derivatives targeting FtsZ. rsc.org
Molecular Dynamics (MD) SimulationAssessing the stability of ligand-protein complexes and refining docked poses.Desmond, AMBER, GROMACS.Used to simulate protein-ligand complexes in explicit solvent. nih.govrsc.org
Polarizable Continuum Model (PCM)Simulating solvent effects on molecular properties.Implemented in DFT software packages.A standard method for implicit solvation studies. acs.orgresearchgate.net

Following docking and MD simulations, a detailed analysis of the interactions between the ligand and the protein's binding site is performed. This analysis is crucial for understanding the structural basis of the ligand's activity. For the 2,6-difluorobenzamide scaffold binding to targets like FtsZ, the key interactions analyzed are:

Hydrogen Bonds: These are critical for the specificity and affinity of ligand binding. Computational analyses identify the donor and acceptor atoms in the ligand and protein and measure the distance and angle of these bonds. For related benzamides binding to FtsZ, stable hydrogen bonds have been observed between the amide group of the ligand and amino acid residues in the T7 loop of the protein, such as Val207 and Asn263. rsc.org

Hydrophobic Interactions: The non-polar parts of the ligand interact favorably with hydrophobic residues in the binding pocket. The difluorophenyl ring of the benzamide scaffold is known to participate in such interactions. In studies on FtsZ, hydrophobic contacts with residues like Val297 have been noted as important for the binding of the benzamide moiety. rsc.org

The stability and frequency of these interactions are monitored throughout the molecular dynamics simulation to determine the key residues responsible for anchoring the ligand in the binding site. researchgate.netrsc.org

Table 2: Key Binding Site Interactions for the 2,6-Difluorobenzamide Scaffold with FtsZ (Based on Related Inhibitors)

Interaction TypeLigand MoietyPotential Interacting FtsZ ResiduesReference for Methodology
Hydrogen Bond (Acceptor)Amide Carbonyl (C=O)Gly205, Leu209 (T7 loop) rsc.org
Hydrogen Bond (Donor)Amide Amino (NH2)Val207 (T7 loop), Asn263 (S8 strand) rsc.org
Hydrophobic ContactDifluorophenyl RingVal297 (S9 strand) rsc.org

Q & A

Q. Table 1: Comparison of Synthesis Methods

MethodYield (%)PurityKey Reference
Alkylation (chemical)70–85>95%
Enzymatic hydrolysis90–95>97%

Basic: How should this compound be characterized to confirm structural integrity?

Methodological Answer :
Key characterization techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorine and bromine coupling patterns).
  • HPLC-MS : Quantify purity and detect trace impurities.
  • X-ray Crystallography : Resolve conformational details, particularly the orientation of the 2,6-difluoro motif, which influences biological activity .
  • Elemental Analysis : Confirm molecular formula (C₇H₅BrF₂NO).

Note : Stability tests under varying pH (4–9) and temperature (4–40°C) are critical, as fluorinated benzamides may degrade in humid environments .

Advanced: How do structural modifications impact the antimicrobial activity of this compound analogs?

Methodological Answer :
Structure-activity relationship (SAR) studies reveal that:

  • Fluorine Substitution : The 2,6-difluoro configuration is essential for binding to bacterial FtsZ (a tubulin-like protein). Removal of fluorines reduces activity by >50% .
  • Bromine Position : 3-Bromo substitution enhances lipophilicity, improving membrane permeability. Shifting bromine to the 4-position decreases potency against S. aureus .

Q. Table 2: Antimicrobial Activity of Analogs (MIC, μg/mL)

CompoundS. aureus (MSSA)S. aureus (MRSA)Reference
This compound1.22.5
2,6-Difluorobenzamide (DFHBA)4.89.6
Non-fluorinated analog>64>64

Experimental Design Tip : Use isothermal titration calorimetry (ITC) to quantify FtsZ binding affinity and correlate with MIC data .

Advanced: What are the optimal storage conditions for this compound to ensure stability?

Q. Methodological Answer :

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis.
  • Humidity : Maintain relative humidity <30%; exposure to moisture accelerates degradation .
  • Light Sensitivity : Protect from UV light to avoid photolytic dehalogenation.
  • Solvent Compatibility : Dissolve in dry DMSO or ethanol for long-term storage (≥6 months) without decomposition .

Q. Stability Data :

ConditionDegradation (%)Time (months)Reference
25°C, dry air<56
40°C, 75% humidity351

Advanced: How does enzymatic synthesis compare to chemical methods in producing this compound?

Q. Methodological Answer :

  • Efficiency : Enzymatic methods (e.g., Rhodococcus ruber) achieve higher yields (90–95%) and selectivity, avoiding side reactions like dehalogenation .
  • Sustainability : Biocatalysis reduces waste (E-factor <5 vs. >20 for chemical routes) and operates at ambient temperatures .
  • Limitations : Substrate specificity requires pre-synthesis of nitrile precursors (e.g., 3-bromo-2,6-difluorobenzonitrile) .

Q. Experimental Optimization :

  • Use fed-batch reactors to enhance enzyme stability.
  • Monitor reaction progress via FTIR for real-time nitrile-to-amide conversion .

Advanced: What conformational features of this compound are critical for FtsZ inhibition?

Q. Methodological Answer :

  • Dihedral Angle : The amide group must adopt a planar conformation (0–10° deviation) to fit into the FtsZ allosteric pocket.
  • Fluorine Orientation : Ortho-fluorines enforce rigidity, preventing rotation of the benzamide core. Molecular dynamics simulations show that deviations >15° reduce binding by 80% .

Q. Validation :

  • Perform molecular docking (e.g., AutoDock Vina) using FtsZ crystal structures (PDB: 4DXD).
  • Compare with inactive analogs (e.g., 3-bromo-2-fluorobenzamide) to identify steric clashes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.